molecular formula C4H8N2O4S B2586800 1-Methylimidazolium hydrogen sulfate CAS No. 681281-87-8

1-Methylimidazolium hydrogen sulfate

Cat. No. B2586800
CAS RN: 681281-87-8
M. Wt: 180.18
InChI Key: TVEOIQKGZSIMNG-UHFFFAOYSA-N
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Description

1-Methylimidazolium hydrogen sulfate is a Brønsted acidic ionic liquid . It has the empirical formula C4H6N2 · H2SO4 and a molecular weight of 180.18 . It is used as a component of a catalytic system along with chlorotrimethylsilane in the preparation of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OS(O)(=O)=O.Cn1ccnc1 . The InChI key is TVEOIQKGZSIMNG-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can be used as a catalyst in the preparation of biologically important 2,5-dimethyl-N-substituted pyrroles . It can also be used as a reusable catalyst in the preparation of spiro[indoline-3’,2-quinazoline]2’,4(3H)-dione .

It has impurities of less than or equal to 1% water and anion traces of chloride (Cl-) of less than or equal to 20 mg/kg .

Scientific Research Applications

Catalysis in Organic Synthesis

1-Methylimidazolium hydrogen sulfate has been identified as an efficient catalyst in various organic synthesis processes. For example, Kefayati, Asghari, and Khanjanian (2012) demonstrated its use in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under thermal and solvent-free conditions, showcasing high yields and efficiency (Kefayati, Asghari, & Khanjanian, 2012). Similarly, Hajipour, Khazdooz, and Ruoho (2008) employed this ionic liquid for the synthesis of 1,1-diacetates from aldehydes, illustrating its versatility in catalyzing different chemical reactions (Hajipour, Khazdooz, & Ruoho, 2008).

Interactions with Water

The hydrogen bonding interactions between this compound and water have been studied to understand its behavior in different solvents. Zhang, Wang, and Yu (2010) used spectroscopy and quantum chemical calculations to investigate these molecular interactions, revealing insights into how this ionic liquid behaves in the presence of water (Zhang, Wang, & Yu, 2010).

Biodiesel Production

In the field of renewable energy, particularly biodiesel production, this compound has shown promising applications. Roman, Ribeiro, Queiroz, Lenzi, Chaves, and Brito (2019) successfully used this ionic liquid as a catalyst in biodiesel production through the esterification reaction of oleic acid with methanol (Roman et al., 2019).

Extraction and Processing of Biomaterials

Mao, Abushammala, Pereira, and Laborie (2016) explored the use of 1-butyl-3-methylimidazolium hydrogen sulfate in the extraction of cellulose nanocrystals from pulp fibers, highlighting its role in both swelling and hydrolysis of pulp fibers under various conditions (Mao, Abushammala, Pereira, & Laborie, 2016).

Industrial Applications and Ionic Liquid Properties

The physicochemical properties of this compound, particularly in relation to its interaction with water, are crucial for its industrial applications. Grishina, Ramenskaya, Gruzdev, and Kraeva (2013) studied its hygroscopic property, density, viscosity, melting point, and other critical physicochemical characteristics, providing valuable information for its application in various industrial processes (Grishina, Ramenskaya, Gruzdev, & Kraeva, 2013).

Safety and Hazards

1-Methylimidazolium hydrogen sulfate is classified as Eye Dam. 1 - Skin Corr. 1B . It is recommended to avoid contact with skin or inhalation of spillage, dust, or vapor . It is also recommended to avoid dust formation and to collect and reclaim or dispose of in sealed containers in licensed waste .

Mechanism of Action

Target of Action

1-Methylimidazolium hydrogen sulfate, also known as BASIONIC™ AC 39, is a Brønsted acidic ionic liquid . It primarily targets chemical reactions as a catalyst, enhancing the rate of reaction and improving the yield of products .

Mode of Action

This compound interacts with its targets by providing a medium that facilitates the reaction. It acts as a component of a catalytic system along with chlorotrimethylsilane . This interaction results in the preparation of various compounds such as 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of biologically important compounds. For instance, it is used as a catalyst in the preparation of 2,5-dimethyl-N-substituted pyrroles . These compounds have significant roles in various biological processes.

Result of Action

The molecular and cellular effects of this compound’s action are seen in the enhanced production of desired compounds in chemical reactions. For example, it aids in the preparation of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones . It also assists in the leaching of copper and zinc in brass dross using H2O2 as an oxidant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the efficiency of the catalytic action . Furthermore, the concentration of the ionic liquid can also impact the metal recovery rate in leaching processes .

properties

IUPAC Name

1-methylimidazole;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.H2O4S/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEOIQKGZSIMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

681281-87-8
Record name 1-Methylimidazolium hydrogen sulfate
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Q & A

Q1: What is the molecular formula and weight of 1-Methylimidazolium hydrogen sulfate?

A1: The molecular formula of this compound is C4H8N2O4S, and its molecular weight is 180.17 g/mol.

Q2: What spectroscopic techniques are typically employed to characterize this compound?

A2: Common spectroscopic methods used to characterize [HMIM]HSO4 include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). FTIR helps identify functional groups, NMR provides structural insights, and XPS elucidates elemental composition and chemical states within the IL. []

Q3: Why is this compound considered a promising catalyst in organic synthesis?

A3: [HMIM]HSO4 exhibits Brønsted acidity due to the presence of the hydrogen sulfate anion (HSO4-). [] This acidity makes it an efficient catalyst for a variety of reactions, including esterification, dehydration, and biomass conversion. [, , , , , ]

Q4: How does this compound perform as a catalyst in esterification reactions?

A4: [HMIM]HSO4 has been successfully employed as a catalyst for the esterification of carboxylic acids with alcohols. Research has shown its efficacy in synthesizing various esters, including methyl laurate from lauric acid and methanol. [, , ] Furthermore, studies have investigated the impact of reaction parameters such as temperature, time, and catalyst loading on esterification efficiency. [, ]

Q5: Can this compound be applied in biomass conversion processes?

A5: Yes, [HMIM]HSO4 has demonstrated potential in converting biomass into valuable platform chemicals. Notably, it can catalyze the production of 5-hydroxymethylfurfural (5-HMF) from various lignocellulosic sources, including fructose, glucose, and cellulose. [, , ]

Q6: How does the structure of this compound influence its catalytic activity?

A6: The acidic nature of the hydrogen sulfate anion plays a crucial role in its catalytic activity. Moreover, the imidazolium cation can influence miscibility with reactants and products, impacting the reaction's efficiency and phase behavior. [] Studies have explored how modifications to the alkyl chain length on the cation affect catalytic activity and selectivity. [, ]

Q7: What role can this compound play in metal recovery from waste materials?

A7: [HMIM]HSO4 has shown promise in recovering critical rare-earth elements from waste fluorescent tubes. [] Studies have explored the leaching efficiency of [HMIM]HSO4 in recovering Yttrium and Europium from phosphor powder, offering a potentially more sustainable method compared to traditional approaches. []

Q8: Has this compound been investigated for applications beyond catalysis?

A8: Yes, [HMIM]HSO4 has been studied for its potential use in various areas, including:

  • Nanomaterial synthesis: It has been used as a medium for the synthesis of nanostructured polyaniline, leading to enhanced electrochemical properties. []
  • Proton exchange membranes: Research has investigated the doping of sulfonated poly(ether ether ketone)-based proton exchange membranes with [HMIM]HSO4, aiming to improve their performance. []

Q9: Are there concerns regarding the environmental impact of using this compound?

A9: While [HMIM]HSO4 offers potential advantages as a green solvent and catalyst, its environmental impact requires careful consideration. [] Life cycle assessments have been conducted to evaluate its ecological footprint compared to traditional solvents. [, ]

Q10: What strategies can be employed for the recycling and waste management of this compound?

A10: Recycling and reusing [HMIM]HSO4 is crucial for sustainable applications. [] Research has explored methods for recovering and regenerating the IL after use, minimizing waste generation. [, ] For instance, in the production of furan compounds, the ionic liquid can be recycled up to nine times with minimal loss of activity. []

Q11: Have computational methods been employed to study this compound?

A11: Yes, computational chemistry techniques can provide insights into the properties and behavior of [HMIM]HSO4. Molecular dynamics simulations and density functional theory calculations can be used to investigate its structure, interactions with other molecules, and reaction mechanisms. []

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